molecular formula C19H22FN5O B4817797 3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4817797
M. Wt: 355.4 g/mol
InChI Key: MMNLKGVTGHSGRK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as materials science and biological interactions . Further studies could also focus on optimizing its synthesis process and investigating its interaction with other chemical entities.

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .

Cellular Effects

Compounds in the pyrazolo[1,5-a]pyrimidines class have been reported to have various effects on different types of cells .

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .

Temporal Effects in Laboratory Settings

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .

Dosage Effects in Animal Models

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .

Metabolic Pathways

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .

Transport and Distribution

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .

Subcellular Localization

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the 4-fluorophenyl and morpholin-4-yl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with 5-methylpyrazole in the presence of a base can yield the desired pyrazolo[1,5-a]pyrimidine intermediate, which is then further reacted with 2-(morpholin-4-yl)ethylamine to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. Its combination of a fluorophenyl group and a morpholin-4-yl group contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O/c1-14-12-18(21-6-7-24-8-10-26-11-9-24)25-19(23-14)17(13-22-25)15-2-4-16(20)5-3-15/h2-5,12-13,21H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNLKGVTGHSGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

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